molecular formula C16H15FN2O4S3 B15108086 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15108086
M. Wt: 414.5 g/mol
InChI Key: CXLLXCQFORUTFR-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a fluorobenzylidene group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the fluorobenzylidene group: This step involves the condensation of the thiazolidinone intermediate with 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Formation of the dioxidotetrahydrothiophene ring: This can be accomplished by oxidizing a tetrahydrothiophene derivative using an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the thiazolidinone moiety to a thiazolidine ring.

    Substitution: The fluorobenzylidene group can undergo electrophilic aromatic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material Science: Its ability to undergo various chemical modifications makes it useful in the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Uniqueness

The presence of the fluorobenzylidene group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall stability, making it unique in its class.

Properties

Molecular Formula

C16H15FN2O4S3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-3,6-7,12H,4-5,8-9H2,(H,18,20)/b13-7-

InChI Key

CXLLXCQFORUTFR-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.